molecular formula C19H20N2O B2931860 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide CAS No. 852137-15-6

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide

Cat. No. B2931860
CAS RN: 852137-15-6
M. Wt: 292.382
InChI Key: NODUQZQKSCQHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .


Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .


Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to an amino group .


Physical And Chemical Properties Analysis

DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.

Scientific Research Applications

Intermediate for Pharmacologically Active Compounds

This compound serves as a versatile intermediate in the synthesis of various disubstituted 1-(indolin-5-yl)methanamines . These derivatives are of interest due to their potential pharmacological properties, including interactions with RCAR/PYR/PYL receptor proteins, which are crucial for plant hormone signaling .

Antiviral Research

Derivatives of this compound have been explored for their antiviral activities. For instance, certain indole-based structures have shown activity against influenza and hepatitis C viruses. However, the direct antiviral efficacy of “N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide” requires further investigation .

Safety and Hazards

The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Future Directions

The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-4-7-16(8-5-13)19(22)20-12-15-6-9-18-17(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODUQZQKSCQHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzamide

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